synthesis and properties of dichloro(norbornadiene)platinum(II)
synthesis and properties of dichloro(norbornadiene)platinum(II)
An In-Depth Technical Guide to Dichloro(norbornadiene)platinum(II): Synthesis, Properties, and Applications
Introduction
Dichloro(norbornadiene)platinum(II), with the chemical formula C₇H₈Cl₂Pt, is a pivotal organometallic coordination complex that has garnered significant attention within the scientific community.[1] As a stable, air-tolerant solid, it serves as a versatile and crucial starting material for the synthesis of a wide array of other platinum(II) and platinum(0) complexes. Its unique structural and electronic properties, stemming from the strained bicyclic norbornadiene (nbd) ligand, make it an invaluable tool for researchers in catalysis, medicinal chemistry, and materials science.[1]
This guide provides a comprehensive overview of the synthesis, structural characterization, chemical properties, and key applications of dichloro(norbornadiene)platinum(II), offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development.
Synthesis: A Self-Validating Protocol
The most common and reliable synthesis of dichloro(norbornadiene)platinum(II) involves the direct reaction of a soluble platinum(II) salt, typically potassium tetrachloroplatinate(II) (K₂PtCl₄), with the diolefin ligand, norbornadiene.[1] K₂PtCl₄ is an ideal precursor as it is a commercially available, reddish-orange salt that is appreciably soluble in water, providing a convenient source of the square planar [PtCl₄]²⁻ anion.[2]
The underlying principle of the synthesis is a ligand substitution reaction where the chelating norbornadiene displaces two chloride ions from the platinum coordination sphere. The choice of a diolefin like norbornadiene is critical; its two double bonds are geometrically pre-organized to coordinate to the metal center, forming a stable chelate ring. This chelate effect provides a strong thermodynamic driving force for the reaction.
Experimental Protocol: Synthesis of PtCl₂(nbd)
This protocol is designed to be self-validating, with clear checkpoints and expected observations.
Materials:
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Potassium tetrachloroplatinate(II) (K₂PtCl₄)
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Norbornadiene (bicyclo[2.2.1]hepta-2,5-diene)
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Ethanol (95% or absolute)
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Deionized Water
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Diethyl ether
Procedure:
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Preparation of the Platinum Precursor Solution: In a 100 mL round-bottom flask, dissolve 1.0 g of potassium tetrachloroplatinate(II) (K₂PtCl₄) in 20 mL of deionized water. Gentle warming (to ~40-50°C) may be applied to facilitate dissolution, resulting in a clear, reddish-orange solution.[3]
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Reaction Initiation: To the aqueous K₂PtCl₄ solution, add 20 mL of ethanol.
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Ligand Addition: While stirring the solution vigorously, add 0.5 mL of norbornadiene dropwise. The causality for vigorous stirring is to maximize the interfacial area between the aqueous platinum salt solution and the largely organic norbornadiene, promoting an efficient reaction.
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Precipitation and Reaction Completion: Almost immediately upon addition of norbornadiene, a fine, off-white to pale yellow precipitate of dichloro(norbornadiene)platinum(II) will begin to form. Continue stirring the suspension at room temperature for a minimum of 2 hours to ensure the reaction goes to completion.
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Isolation of Product: Collect the solid product by vacuum filtration using a Büchner funnel.
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Washing and Purification: Wash the collected solid sequentially with several small portions of water (to remove any unreacted K₂PtCl₄ and KCl byproduct), followed by ethanol, and finally a small amount of diethyl ether (to facilitate drying). The washing steps are critical for obtaining a pure product.
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Drying: Dry the purified white solid under vacuum or in a desiccator. The expected yield is typically high, often exceeding 85%. The final product should be a stable, white crystalline solid.[4]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of dichloro(norbornadiene)platinum(II).
Structural Properties and Characterization
The unique reactivity and utility of PtCl₂(nbd) are direct consequences of its molecular structure. X-ray crystallography has provided definitive insights into its solid-state geometry.[5]
Crystal Structure and Molecular Geometry
Single-crystal X-ray diffraction analysis reveals that dichloro(norbornadiene)platinum(II) adopts a pseudo-square planar coordination geometry around the central platinum atom.[1][5] The coordination sphere is comprised of two chloride ligands and the two carbon-carbon double bonds of the norbornadiene ligand.[1]
A key structural feature is the Pt-C bond lengths, which are notably shorter than those found in the closely related and widely used complex, dichloro(cyclooctadiene)platinum(II).[5][6] This shortening is attributed to the increased strain in the bicyclic norbornadiene framework, which influences the orbital interactions between the olefin and the platinum center.
Caption: Molecular structure of dichloro(norbornadiene)platinum(II).
Spectroscopic Data
Spectroscopic techniques are essential for confirming the identity and purity of the synthesized complex.
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¹H NMR Spectroscopy: In a suitable solvent like CDCl₃, the proton NMR spectrum shows characteristic signals for the coordinated norbornadiene ligand. The olefinic protons appear as a single resonance, often with satellite peaks due to coupling with the ¹⁹⁵Pt isotope (I=1/2, 33.8% natural abundance). This "platinum satellite" splitting is a definitive diagnostic tool for confirming coordination to the platinum center.
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Infrared (IR) Spectroscopy: The IR spectrum provides evidence of alkene coordination. The C=C stretching vibration of the norbornadiene ligand in the complex appears at a lower frequency compared to free, uncoordinated norbornadiene. This shift is a classic indicator of metal-alkene back-bonding, where electron density from a platinum d-orbital is donated into the π* antibonding orbital of the C=C bond, weakening it and lowering its vibrational frequency.
Summary of Key Properties
| Property | Value/Description | Source |
| Molecular Formula | C₇H₈Cl₂Pt | [1][7] |
| Molecular Weight | ~358.1 g/mol | [4][7] |
| Appearance | White to off-white crystalline solid | [4] |
| Coordination Geometry | Pseudo-square planar | [1][5] |
| Melting Point | 186-218 °C (with decomposition) | [4] |
| Key IR Feature | Lowered C=C stretching frequency vs. free ligand | |
| Key NMR Feature | ¹⁹⁵Pt satellites on ligand proton signals | |
| Solubility | Sparingly soluble in many common organic solvents | |
| Storage | Store at 2-8°C | [4] |
Chemical Properties and Reactivity
The utility of dichloro(norbornadiene)platinum(II) stems from its well-defined reactivity, primarily centered around ligand substitution.
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Precursor for Other Complexes: Both the chloride and norbornadiene ligands can be readily displaced. This makes PtCl₂(nbd) an excellent starting point for synthesizing a vast range of platinum complexes. For example, reaction with other nucleophiles can replace the chloride ligands, while stronger-binding ligands can displace the norbornadiene.[1][6]
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Catalytic Applications: The complex is a precursor for active catalysts in various organic transformations.[1] It is particularly noted for its use in hydrogenation and hydrosilylation reactions.[1][8] In many of these processes, the Pt(II) center is reduced in situ to a catalytically active Pt(0) species. The norbornadiene ligand can stabilize platinum nanoparticles, enhancing catalyst longevity in certain applications.[1]
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Mechanistic Studies: Due to its stability and well-defined structure, PtCl₂(nbd) serves as a model complex for fundamental studies of reaction mechanisms. This includes investigating the electrophilic activation of alkenes towards nucleophilic attack, a cornerstone of organometallic chemistry with relevance to processes like the Wacker oxidation.[1][9]
Conclusion
Dichloro(norbornadiene)platinum(II) is more than just a stable coordination compound; it is a gateway to a rich field of platinum chemistry. Its straightforward, high-yield synthesis and well-characterized structure make it an accessible and reliable starting material. The compound's reactivity allows for the rational design of new platinum complexes, while its role as a catalyst precursor continues to find application in synthesizing valuable organic molecules. For researchers in organometallics, catalysis, and medicinal chemistry, a thorough understanding of the synthesis and properties of PtCl₂(nbd) is an essential component of their scientific toolkit.
References
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Michigan State University Department of Chemistry. Experiment 4: Synthesis of the Anticancer Drug, Cisplatin. Available from: [Link]
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Wikipedia. Potassium tetrachloroplatinate. Available from: [Link]
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Butikofer, J. L., Kalberer, E. W., Schuster, W. C., & Roddick, D. M. (2004). Dichloro(norbornadiene)platinum(II): a comparison with dichloro(cyclooctadiene)platinum(II). Acta Crystallographica Section C: Crystal Structure Communications, 60(Pt 7), m353–m354. Available from: [Link]
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ResearchGate. Dichloro(norbornadiene)platinum(II): a comparison with dichloro(cyclooctadiene)platinum(II) | Request PDF. Available from: [Link]
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PubChem. Dichloro(norbornadiene)platinum(II) | C7H8Cl2Pt | CID 15579382. Available from: [Link]
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Widenhoefer, R. A., & Bender, C. F. (2008). Electrophilic Activation of Alkenes by Platinum(II): So Much More Than a Slow Version of Palladium(II). Angewandte Chemie International Edition, 47(32), 5950-5952. Available from: [Link]
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Girolami, G. S., et al. (2021). Platinum(II) Di-ω-alkenyl Complexes as “Slow-Release” Precatalysts for Heat-Triggered Olefin Hydrosilylation. Organometallics, 40(21), 3629-3642. Available from: [Link]
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